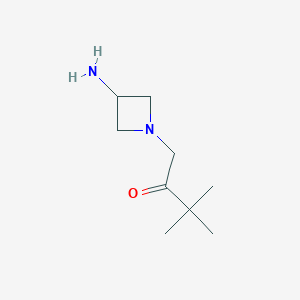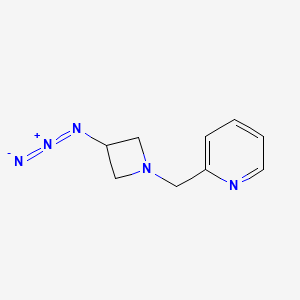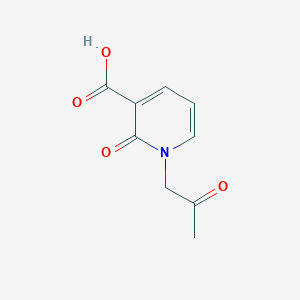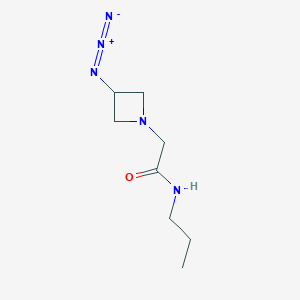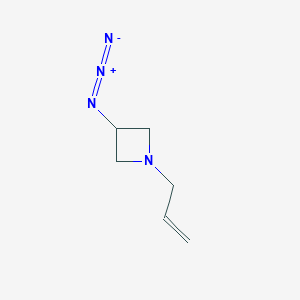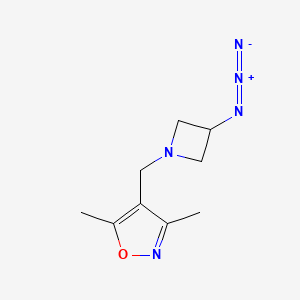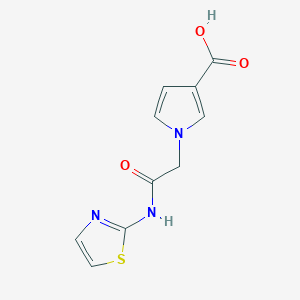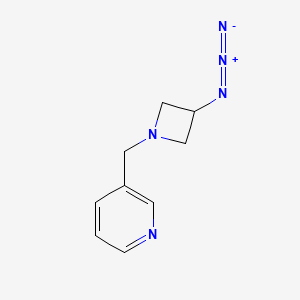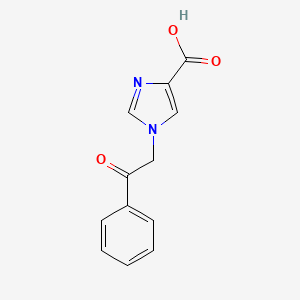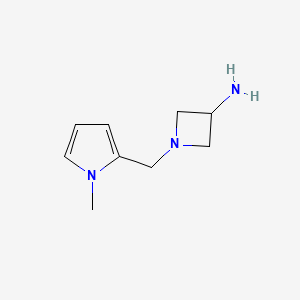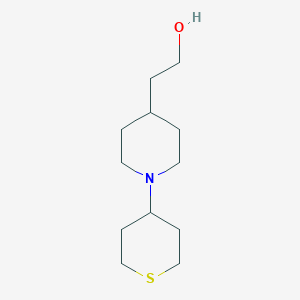
4-Cloro-2-((3-(hidroximetil)piperidin-1-il)metil)fenol
Descripción general
Descripción
4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Productos farmacéuticos
Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos . A menudo se utilizan como bloques de construcción en la síntesis de una amplia gama de agentes terapéuticos.
Alcaloides
Los derivados de piperidina también se encuentran en muchos alcaloides . Los alcaloides son compuestos naturales, principalmente de plantas, que tienen acciones fisiológicas pronunciadas en los humanos.
Síntesis de varios derivados de piperidina
La literatura científica abarca reacciones intra e intermoleculares que conducen a la formación de varios derivados de piperidina: piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas .
Evaluación biológica de posibles medicamentos
Los derivados de piperidina a menudo se evalúan por su actividad biológica como posibles medicamentos . Esto incluye pruebas de actividad farmacológica y evaluación de su perfil de seguridad.
Diseño de fármacos
Las piperidinas son fragmentos sintéticos clave para el diseño de fármacos . A menudo se utilizan como una estructura central en la química medicinal debido a su capacidad de formar enlaces fácilmente con otros átomos, lo que permite un alto grado de diversidad estructural.
Reacciones multicomponentes
Las piperidinas a menudo están involucradas en reacciones multicomponentes . Estas son reacciones en las que tres o más reactivos se combinan para formar un producto, donde esencialmente todos los átomos contribuyen al producto recién formado.
Hidrogenación y ciclización
Las piperidinas a menudo están involucradas en reacciones de hidrogenación y ciclización . Estas reacciones son clave en la síntesis de muchos productos farmacéuticos y compuestos biológicamente activos.
Aminación
Las piperidinas a menudo se utilizan en reacciones de aminación . La aminación implica la introducción de un grupo amino en una estructura molecular, que es un paso clave en la síntesis de muchos productos farmacéuticos.
Propiedades
IUPAC Name |
4-chloro-2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-3-4-13(17)11(6-12)8-15-5-1-2-10(7-15)9-16/h3-4,6,10,16-17H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRQICFKCGCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



